Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-
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Overview
Description
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is a complex organic compound with a unique structure that includes a benzene ring, an acetaldehyde group, and a sulfinyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, such as 4-methylphenyl sulfide, followed by the introduction of the benzeneacetaldehyde moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale sulfoxidation processes using continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the acetaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzeneacetaldehyde compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetaldehyde: A simpler analog without the sulfinyl group.
4-Methylphenyl Sulfide: Lacks the benzeneacetaldehyde moiety.
Phenylacetaldehyde: Similar structure but without the sulfinyl and methylphenyl groups.
Uniqueness
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
794525-98-7 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]acetaldehyde |
InChI |
InChI=1S/C15H14O2S/c1-12-6-8-14(9-7-12)18(17)15-5-3-2-4-13(15)10-11-16/h2-9,11H,10H2,1H3/t18-/m0/s1 |
InChI Key |
BSERVJJSENUZQO-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC=O |
Origin of Product |
United States |
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